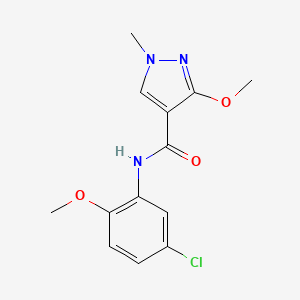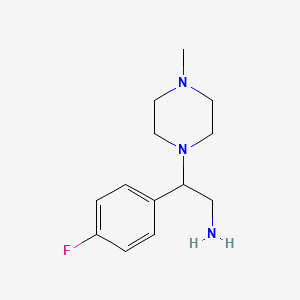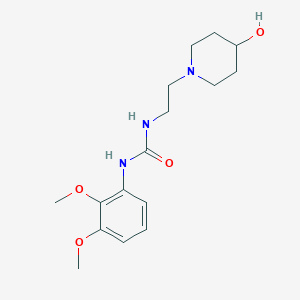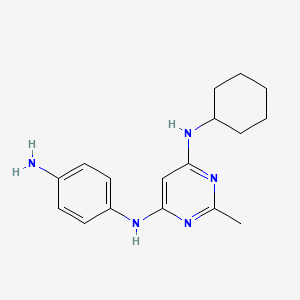
N4-(4-aminophenyl)-N6-cyclohexyl-2-methylpyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and material sciences .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been used in the formation of covalent organic frameworks (COFs). These are crystalline and porous materials built up by connecting their molecular precursors by dynamic covalent bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For a similar compound, 1,4-Benzenediamine, N4-(4-aminophenyl)-N1,N1-dimethyl-, the boiling point is predicted to be 410.2±25.0 °C, and the density is predicted to be 1.161±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Novel Polymeric Materials
Synthesis and Thermal Properties : Research has shown the synthesis of novel organosoluble polymers, such as poly(pyridine-imide)s, utilizing diamines with specific structural features. These polymers exhibit excellent solubility in common solvents and high thermal stability, making them suitable for advanced material applications. The incorporation of pyridine and triphenylamine groups into the diamine monomers has been demonstrated to significantly enhance the mechanical and thermal properties of the resulting polyimides, making them attractive for high-performance applications (Liaw, Wang, & Chang, 2007).
Optical and Electrochemical Properties : The development of polyimides with specific diamine constituents has been shown to influence their optical and electrochemical properties. For instance, the introduction of pendent pyrene groups in poly(pyridine-imide)s leads to materials with unique fluorescent properties and high dielectric constants. These materials can be used in electrochromic devices and sensors due to their strong orange fluorescence and good film-forming capabilities, suggesting potential applications in electronic and photonic devices (Wang, Liou, Liaw, & Chen, 2008).
Advanced Functional Materials
Improved Water Flux in Nanofiltration Membranes : Novel sulfonated aromatic diamine monomers have been utilized in the synthesis of thin-film composite nanofiltration membranes. These membranes exhibit enhanced water flux and selectivity for dye rejection, demonstrating the impact of molecular design on the performance of separation membranes. The introduction of sulfonic acid groups into the diamine monomers increases the hydrophilicity and permeability of the resulting membranes, which is critical for water treatment and purification technologies (Liu et al., 2012).
Safety And Hazards
Safety and hazards would depend on the specific compound and its intended use. For a similar compound, 4-Aminodiphenyl, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause an allergic skin reaction, genetic defects, cancer, and is suspected of damaging fertility .
Eigenschaften
IUPAC Name |
6-N-(4-aminophenyl)-4-N-cyclohexyl-2-methylpyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5/c1-12-19-16(21-14-5-3-2-4-6-14)11-17(20-12)22-15-9-7-13(18)8-10-15/h7-11,14H,2-6,18H2,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOQPGOYFNJPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2CCCCC2)NC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(4-aminophenyl)-N6-cyclohexyl-2-methylpyrimidine-4,6-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Ethoxyphenyl)-4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2679839.png)

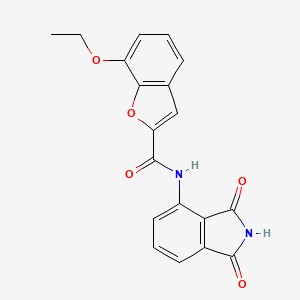
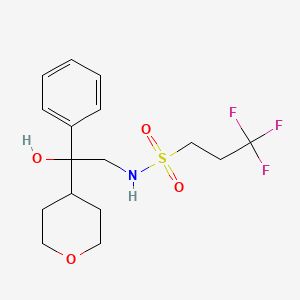

![7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2679850.png)
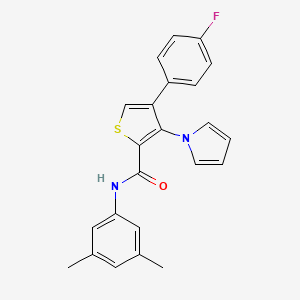
![2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride](/img/structure/B2679852.png)

![1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2679854.png)
